Cas no 1807238-00-1 (Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate)

Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate
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- インチ: 1S/C12H13NO3S/c1-2-16-12(15)5-8-3-10(7-14)11(17)4-9(8)6-13/h3-4,14,17H,2,5,7H2,1H3
- InChIKey: OORQCTRDXUJDFM-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(C#N)C(=CC=1CO)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 71.3
- 疎水性パラメータ計算基準値(XlogP): 1.1
Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021923-1g |
Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate |
1807238-00-1 | 97% | 1g |
1,445.30 USD | 2021-06-18 | |
Alichem | A015021923-250mg |
Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate |
1807238-00-1 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015021923-500mg |
Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate |
1807238-00-1 | 97% | 500mg |
815.00 USD | 2021-06-18 |
Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetateに関する追加情報
Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate: A Comprehensive Overview
Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate, also known by its CAS number 1807238-00-1, is a versatile organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique functional groups, including a cyano group, a hydroxymethyl group, and a mercapto group, which contribute to its diverse chemical reactivity and potential applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and utility.
The molecular structure of Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate is notable for its aromatic ring system, which serves as a platform for various substitution reactions. The cyano group (-C≡N) at the 2-position imparts electron-withdrawing effects, while the hydroxymethyl (-CH₂OH) group at the 5-position introduces hydrophilic characteristics. The mercapto (-SH) group at the 4-position adds nucleophilic reactivity, making this compound a valuable substrate for thiol-based chemistry. These functional groups collectively make it an ideal candidate for applications in drug design, polymer synthesis, and catalysis.
Recent studies have highlighted the potential of Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of anti-inflammatory agents and antioxidants. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases. The hydroxymethyl group plays a crucial role in modulating the compound's bioavailability and pharmacokinetic properties.
In addition to its pharmacological applications, Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate has shown promise in materials science. Its mercapto group enables it to act as a building block for thiol-based polymers and self-healing materials. A team of scientists from the University of California reported that incorporating this compound into polyurethane matrices significantly enhances their mechanical properties and resistance to environmental stressors. The cyano group contributes to cross-linking efficiency, while the hydroxymethyl group improves compatibility with polar solvents.
The synthesis of Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate involves multi-step organic reactions that require precise control over reaction conditions. A common approach involves the Friedel-Crafts alkylation of an aromatic ring followed by sequential introduction of functional groups using nucleophilic substitution and oxidation techniques. Recent advancements in catalytic systems have streamlined these processes, reducing production costs and improving yield rates.
From an environmental standpoint, researchers are increasingly focusing on the biodegradability and eco-friendly synthesis of Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate. Green chemistry approaches, such as using renewable feedstocks and enzymatic catalysts, are being explored to minimize its ecological footprint. A study published in *Green Chemistry* demonstrated that microbial degradation pathways can effectively break down this compound under aerobic conditions, offering insights into sustainable waste management strategies.
In conclusion, Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate (CAS No: 1807238-00-1) stands out as a multifaceted compound with vast potential across diverse scientific domains. Its unique functional groups enable it to serve as a versatile building block for advanced materials and bioactive molecules. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in modern chemistry and beyond.
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